An In-Depth Technical Guide to Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate: Structure, Synthesis, and Application
An In-Depth Technical Guide to Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is a heterocyclic aromatic amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, combining a benzoate ester with a methylpiperazine moiety, position it as a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive analysis of its chemical structure, explores plausible synthetic routes based on established chemical principles, and delineates its critical role as a precursor in the synthesis of targeted therapies, most notably the tyrosine kinase inhibitor, Pazopanib. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogues and relevant patent literature to provide a robust and scientifically grounded resource for researchers in the field.
Chemical Structure and Physicochemical Properties
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate belongs to the class of aromatic esters, specifically substituted aminobenzoates. The molecule is characterized by a central benzene ring substituted with an ethyl ester group, an amino group at the 3-position, and a 4-methyl-1-piperazinyl group at the 4-position.
Key Structural Features:
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Ethyl Benzoate Core: Provides a stable aromatic scaffold and a reactive ester functional group amenable to further modification, such as hydrolysis or amidation.
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3-Amino Group: A key nucleophilic center that can participate in a variety of coupling reactions, crucial for extending the molecular framework.
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4-(4-Methyl-1-piperazinyl) Moiety: This bulky, basic substituent significantly influences the molecule's solubility, basicity, and pharmacokinetic properties. The tertiary amine of the piperazine ring can be protonated, affecting its biological behavior.
A summary of the predicted and known physicochemical properties of closely related analogues is presented in Table 1.
| Property | Predicted/Analogous Value | Significance in Drug Development |
| Molecular Formula | C₁₅H₂₃N₃O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~277.36 g/mol | Important for reaction stoichiometry and characterization. |
| CAS Number | Not definitively assigned in public databases. | A unique identifier for chemical substances. The lack of a specific CAS number suggests it is primarily a research intermediate. |
| IUPAC Name | Ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate | Systematic nomenclature for unambiguous identification. |
| SMILES | CCOC(=O)c1ccc(c(c1)N)N2CCN(C)CC2 | A machine-readable representation of the chemical structure. |
| InChIKey | (Predicted) | A hashed version of the InChI string for database searching. |
| LogP (Predicted) | ~2.5 - 3.5 | Indicates the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |
| pKa (Predicted) | Basic (piperazine nitrogen), Weakly basic (amino group) | Influences the ionization state at physiological pH, affecting solubility and receptor binding. |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A common and effective route would start from a commercially available fluorinated or chlorinated nitrobenzoate precursor. The electron-withdrawing nitro group facilitates the nucleophilic substitution by 1-methylpiperazine. Subsequent reduction of the nitro group yields the target amine.
Figure 1: Proposed synthetic workflow for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-nitro-4-(4-methylpiperazin-1-yl)benzoate
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To a solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1 - 1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq).
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Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-nitro-4-(4-methylpiperazin-1-yl)benzoate.
Step 2: Synthesis of Ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate
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Dissolve the ethyl 3-nitro-4-(4-methylpiperazin-1-yl)benzoate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Add a reducing agent. Common methods include:
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Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
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Metal-Acid Reduction: Use a combination of a metal like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl).
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
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If using a metal-acid reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
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Concentrate the solvent under reduced pressure to obtain the crude Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate.
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Further purification can be achieved by recrystallization or column chromatography if necessary.
Analytical Characterization (Predicted)
Definitive analytical data for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is not publicly available. However, based on the analysis of structurally similar compounds, the expected spectroscopic data can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Ethyl Group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.2-4.3 ppm (2H, -OCH₂-).
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Aromatic Protons: Three protons in the aromatic region (approx. 6.5-7.5 ppm), likely exhibiting complex splitting patterns due to their substitution.
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Amino Group: A broad singlet around 4.5-5.5 ppm (2H, -NH₂), which is exchangeable with D₂O.
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Piperazine Protons: Two sets of multiplets for the piperazine ring protons, typically in the range of 2.5-3.5 ppm (8H).
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N-Methyl Group: A singlet around 2.3-2.4 ppm (3H, -NCH₃).
¹³C NMR:
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Ethyl Group: Peaks around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).
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Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm).
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Carbonyl Carbon: A signal in the downfield region, around 165-170 ppm (C=O).
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Piperazine Carbons: Signals for the piperazine ring carbons typically appear in the range of 45-55 ppm.
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N-Methyl Carbon: A signal around 46 ppm (-NCH₃).
Infrared (IR) Spectroscopy
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N-H Stretching: Two characteristic sharp peaks for the primary amine in the region of 3300-3500 cm⁻¹.
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C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=O Stretching: A strong absorption band for the ester carbonyl group around 1700-1720 cm⁻¹.
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C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Bands in the fingerprint region (1200-1350 cm⁻¹) corresponding to the aryl-amine and aliphatic amine bonds.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (~277.18 m/z for [M]⁺ or ~278.19 m/z for [M+H]⁺ in ESI-MS).
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Fragmentation Pattern: Common fragmentation would involve the loss of the ethoxy group from the ester (-OC₂H₅), cleavage of the piperazine ring, and loss of the methyl group.
Application in Drug Development: A Key Intermediate for Pazopanib
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is structurally very similar to key intermediates used in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] While patent literature often describes the synthesis of Pazopanib from related intermediates, the underlying chemical logic strongly supports the potential use of the title compound in a convergent synthetic approach.
Role in Pazopanib Synthesis
Pazopanib's structure is assembled from three key building blocks: a substituted pyrimidine, a sulfonamide-containing aniline, and a substituted indazole.[1] The synthesis often involves the coupling of an N-methylated indazole amine with a chloropyrimidine, followed by a final coupling with 5-amino-2-methylbenzenesulfonamide.[1]
While the exact topic compound is not explicitly named in all major synthetic routes for Pazopanib, a closely related intermediate, N,2,3-trimethyl-2H-indazol-6-amine, is crucial.[1][2] The synthesis of this and other complex substituted anilines often follows similar principles to those outlined for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate. This highlights the importance of understanding the chemistry of such building blocks in the broader context of pharmaceutical synthesis.
Figure 2: General convergent synthesis strategy for Pazopanib, illustrating the coupling of key intermediates.
Conclusion
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is a functionally rich molecule with significant potential as a building block in the synthesis of complex pharmaceutical agents. While specific, publicly available data on this exact compound is limited, its chemical properties and reactivity can be reliably inferred from established chemical principles and the extensive literature on analogous compounds. Its structural similarity to key intermediates in the synthesis of Pazopanib underscores its relevance in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this and related classes of compounds, enabling them to design synthetic strategies and anticipate the chemical behavior of these important molecular scaffolds.
References
- CN112538073A - Preparation method of pazopanib intermediate - Google P
- WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google P
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Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. [Link]
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Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized - Semantic Scholar. [Link]
